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molecular formula C10H21NO2 B8717887 1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 122586-72-5

1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol

Cat. No. B8717887
M. Wt: 187.28 g/mol
InChI Key: NYNSFQBRQGSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374729

Procedure details

A solution of 17.9 g (64.4 mmol) of ferrous sulfate heptahydrate in 80 ml of water and a solution of 9.7 g (86 mmol) of 30% aqueous hydrogen peroxide are simultaneously added, under nitrogen, over a 90-minute interval to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine and 100 ml of dimethyl sulfoxide which is initially at 23° C. The temperature increases to 29° C. during the peroxide addition. After the addition is complete, the reaction mixture is stirred for two hours. The mixture is extracted with methylene chloride (200 ml, then 100 ml), and the crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate, then 5:1 heptane/ethyl acetate) to afford 6.9 g (63% yield) of the title compound.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
OO.[OH:3][CH:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[N:7]([OH:12])[C:6]([CH3:14])([CH3:13])[CH2:5]1.[CH3:15]S(C)=O.CCCCCCC.C(OCC)(=O)C>O>[CH3:15][O:12][N:7]1[C:8]([CH3:10])([CH3:11])[CH2:9][CH:4]([OH:3])[CH2:5][C:6]1([CH3:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
ferrous sulfate heptahydrate
Quantity
17.9 g
Type
reactant
Smiles
Name
Quantity
9.7 g
Type
reactant
Smiles
OO
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1CC(N(C(C1)(C)C)O)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is initially at 23° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride (200 ml
CUSTOM
Type
CUSTOM
Details
100 ml), and the crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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